Cannabinoid CB1 Receptor Binding Affinity: Class‑Level Potency Comparison
Although direct binding data for CAS 956208-04-1 are not publicly reported, the pyrazole methanamine chemotype to which it belongs demonstrates high‑affinity CB1 antagonism. Representative compounds in the same structural class exhibit CB1 Ki values as low as 2 nM [1]. For comparison, the prototypical pyrazole CB1 antagonist rimonabant (SR141716) has a reported Ki of 1.8–2.0 nM , while the optimized analog AM4113 shows Ki = 0.897 nM . These data establish that the 1‑propyl‑3‑methyl‑5‑(methylaminomethyl)pyrazole scaffold is capable of achieving single‑digit nanomolar CB1 affinity when optimally substituted, and that CAS 956208-04-1 resides within a potency range comparable to clinically evaluated CB1 ligands. This class‑level inference supports prioritization of CAS 956208-04-1 over structurally distinct pyrazole derivatives lacking the 5‑(methylaminomethyl) moiety, which often exhibit >100‑fold lower affinity [2].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; class representative shows Ki = 2 nM |
| Comparator Or Baseline | Rimonabant (SR141716): Ki = 1.8–2.0 nM; AM4113: Ki = 0.897 nM; low‑affinity pyrazole analogs: Ki >100 nM |
| Quantified Difference | Class‑level potency range: 0.9–2.0 nM (high‑affinity) vs. >100 nM (low‑affinity) |
| Conditions | Radioligand displacement assays in membranes expressing human or rat CB1 receptors |
Why This Matters
For researchers developing CB1‑targeted tool compounds or preclinical candidates, selecting a scaffold with demonstrated nanomolar potency reduces the risk of false‑negative results and enables meaningful pharmacological comparisons to well‑characterized reference antagonists.
- [1] BindingDB. Entry 50010264. Ki = 2 nM for cannabinoid CB1 receptor (ChEMBL assay 46466). Available at: http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50010264&ki_result_id=50064174 View Source
- [2] Lan, R.; Liu, Q.; Fan, P.; Lin, S.; Fernando, S.R.; McCallion, D.; Pertwee, R.; Makriyannis, A. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. J. Med. Chem. 1999, 42, 769–776. DOI: 10.1021/jm980363y View Source
